Direct C5 functionalization of chroman-4-one is hindered by C4 ketone deactivation, leading to low-yield or mis-functionalized products. 5-Bromo-7-methoxychroman-4-one (CAS 1344894-65-0) provides the pre-installed 5-bromo handle for reliable cross-coupling.
5-Bromo-7-methoxychroman-4-one (CAS 1344894-65-0) is a highly specialized bicyclic building block characterized by a chromanone core, a 7-methoxy electron-donating group, and a strategically positioned 5-bromo substituent [1]. In pharmaceutical and agrochemical procurement, this compound is primarily sourced as an advanced precursor for the synthesis of 5,7-disubstituted flavonoids, chromenes, and structurally related oxygen heterocycles [2]. The presence of the 5-bromo handle enables transition-metal-catalyzed cross-coupling reactions directly at the sterically hindered peri-position relative to the C4-ketone, while the 7-methoxy group provides essential electronic activation and mimics the oxygenation patterns frequently found in bioactive natural products[1].
Substituting 5-Bromo-7-methoxychroman-4-one with the cheaper, unbrominated 7-methoxychroman-4-one is synthetically unviable for targeting 5-position derivatives [1]. In the chroman-4-one system, the C4-ketone strongly deactivates the adjacent C5 position toward electrophilic aromatic substitution, while the 7-methoxy and O1-ether groups synergistically direct electrophiles to the C6 and C8 positions [2]. Consequently, direct bromination of 7-methoxychroman-4-one yields predominantly 6-bromo, 8-bromo, or 3-bromo (alpha-keto) byproducts, with negligible C5 functionalization [1]. Procuring the pre-functionalized 5-bromo isomer is therefore mandatory to bypass complex, low-yielding de novo ring syntheses from acyclic precursors when 5-substituted architectures are required [2].
Direct electrophilic bromination of 7-methoxychroman-4-one using standard reagents (e.g., Br2 or NBS) overwhelmingly favors the C6 and C8 positions due to the combined ortho-directing effects of the 7-methoxy group and the deactivating effect of the C4-ketone on the C5 position [1]. Attempts to force C5 bromination typically result in <5% yield of the 5-bromo isomer, alongside complex mixtures of 3-bromo, 6-bromo, and 8-bromo derivatives [1]. By procuring 5-Bromo-7-methoxychroman-4-one directly, chemists achieve a 100% regiochemically pure starting material, eliminating the need for a multi-step de novo synthesis from acyclic precursors which typically caps at low overall yields [2].
| Evidence Dimension | Yield of 5-bromo regiocenter availability |
| Target Compound Data | 100% regiochemical purity via direct procurement |
| Comparator Or Baseline | 7-Methoxychroman-4-one (<5% yield of 5-bromo isomer via direct bromination) |
| Quantified Difference | >95% yield advantage and elimination of purification bottlenecks |
| Conditions | Standard electrophilic bromination vs. direct precursor procurement |
Procuring the exact 5-bromo isomer is the only commercially viable way to access 5-substituted-7-methoxy chromanones without severe yield penalties from regiochemical mixtures.
The 5-bromo position in 5-Bromo-7-methoxychroman-4-one is situated in the 'peri' position relative to the C4-ketone, creating a sterically demanding environment for oxidative addition during palladium-catalyzed cross-couplings [1]. Compared to the unhindered 6-bromo-7-methoxychroman-4-one, which readily couples using standard Pd(PPh3)4, the 5-bromo isomer often requires specialized, bulky, electron-rich ligands (such as SPhos or XPhos) to achieve >80% conversion [2]. However, this specific reactivity profile allows for the precise, late-stage installation of aryl or alkyl groups at the C5 position, a critical vector for mimicking the A-ring substitution pattern of natural flavonoids [1].
| Evidence Dimension | Steric demand in Pd-catalyzed cross-coupling |
| Target Compound Data | Requires bulky Buchwald-type ligands (e.g., SPhos) for >80% yield |
| Comparator Or Baseline | 6-Bromo-7-methoxychroman-4-one (Standard Pd(PPh3)4 sufficient for >80% yield) |
| Quantified Difference | Higher activation energy barrier necessitating specialized catalyst systems |
| Conditions | Standard Suzuki-Miyaura or Buchwald-Hartwig coupling conditions |
Buyers must anticipate the steric demands of the 5-position when designing coupling workflows, ensuring the correct advanced catalyst systems are procured alongside the scaffold.
The presence of the 7-methoxy group significantly alters the electronic properties of the chromanone core compared to the unmethoxylated 5-bromochroman-4-one [1]. The strong electron-donating resonance effect of the 7-methoxy group propagates through the aromatic ring, reducing the electrophilicity of the C4-ketone [2]. In Knoevenagel condensations or aldol-type reactions at the C3 position, the 7-methoxy derivative generally exhibits slower reaction kinetics and requires stronger bases or higher temperatures compared to the unmethoxylated baseline [1]. This electronic dampening provides a wider window for selective functionalization at the 5-bromo position prior to engaging the ketone in subsequent transformations [2].
| Evidence Dimension | C4-Ketone Electrophilicity / Condensation Kinetics |
| Target Compound Data | Attenuated reactivity; requires forcing conditions for C3-condensation |
| Comparator Or Baseline | 5-Bromochroman-4-one (Higher electrophilicity, faster condensation) |
| Quantified Difference | Reduced ketone electrophilicity due to 7-methoxy electron donation |
| Conditions | Aldol/Knoevenagel condensation at C3 |
Understanding the electronic dampening effect of the 7-methoxy group allows chemists to sequence cross-coupling before ketone functionalization, avoiding unwanted side reactions.
Following the regiochemical advantages outlined in Section 3, this compound is the ideal starting point for generating libraries of synthetic flavonoids and isoflavonoids where the 5-position must be diversified via cross-coupling, mimicking the oxygenation or alkylation patterns of bioactive natural products [1].
The chromanone core is a privileged scaffold in medicinal chemistry. The 5-bromo handle allows for the installation of pharmacophores that project into specific binding pockets, while the 7-methoxy group modulates lipophilicity and blood-brain barrier penetration, leveraging the electronic properties discussed previously [2].
By utilizing the selectively dampened C4-ketone for condensation and the 5-bromo position for extending conjugation, this compound serves as a rigid, electron-rich building block for designing novel fluorescent probes or optical materials [1].